molecular formula C17H16N8O B12165034 2-(5-methyl-1H-tetrazol-1-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]benzamide

2-(5-methyl-1H-tetrazol-1-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]benzamide

Cat. No.: B12165034
M. Wt: 348.4 g/mol
InChI Key: BYOSDWLZDMEDEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-methyl-1H-tetrazol-1-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]benzamide is a complex organic compound that features both tetrazole and triazole moieties These heterocyclic structures are known for their stability and versatility in various chemical reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-methyl-1H-tetrazol-1-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]benzamide typically involves multiple steps, starting from readily available precursors. The process often begins with the formation of the tetrazole ring, followed by the introduction of the triazole moiety. The final step involves the coupling of these heterocycles with a benzamide derivative under controlled conditions. Common reagents used in these reactions include azides, nitriles, and various catalysts to facilitate the formation of the heterocyclic rings .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. These methods allow for precise control over reaction conditions, such as temperature and pressure, which are crucial for the successful formation of the desired product. Additionally, the use of automated systems can reduce the risk of human error and improve reproducibility .

Chemical Reactions Analysis

Types of Reactions

2-(5-methyl-1H-tetrazol-1-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups, enhancing its reactivity.

    Reduction: Reduction reactions can be used to modify the electronic properties of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce a wide range of functional groups, such as alkyl, aryl, or halogen substituents .

Mechanism of Action

The mechanism of action of 2-(5-methyl-1H-tetrazol-1-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s heterocyclic rings can form hydrogen bonds and other non-covalent interactions with these targets, modulating their activity. This can lead to changes in cellular signaling pathways, ultimately affecting biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-methyl-1H-tetrazol-1-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]benzamide is unique due to its specific combination of tetrazole and triazole rings, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H16N8O

Molecular Weight

348.4 g/mol

IUPAC Name

2-(5-methyltetrazol-1-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]benzamide

InChI

InChI=1S/C17H16N8O/c1-12-19-22-23-25(12)14-7-3-2-6-13(14)17(26)18-10-9-16-21-20-15-8-4-5-11-24(15)16/h2-8,11H,9-10H2,1H3,(H,18,26)

InChI Key

BYOSDWLZDMEDEB-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=NN1C2=CC=CC=C2C(=O)NCCC3=NN=C4N3C=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.